4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine
Description
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine is a nitropyrimidine derivative featuring two 4-methyl-3-nitrophenoxy substituents at the 4- and 6-positions and a nitro group at the 5-position of the pyrimidine ring. The 4-methyl-3-nitrophenoxy groups introduce a combination of electron-donating (methyl) and electron-withdrawing (nitro) effects, which may influence electronic properties, thermal stability, and reactivity. Such compounds are of interest in energetic materials due to their nitrogen-oxygen balance and molecular symmetry, which are critical for detonation performance .
Properties
IUPAC Name |
4,6-bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O8/c1-10-3-5-12(7-14(10)21(24)25)30-17-16(23(28)29)18(20-9-19-17)31-13-6-4-11(2)15(8-13)22(26)27/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINHZBMGAKEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=NC=N2)OC3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Methyl-3-nitrophenol
The synthesis of 4-methyl-3-nitrophenol serves as a critical first step. While direct nitration of 4-methylphenol (para-cresol) typically favors ortho and para positions due to the methyl group’s activating effects, strategic use of sulfonation-directing groups enables meta-nitration. A modified approach involves:
- Sulfonation : Treating 4-methylphenol with concentrated sulfuric acid at 80°C to form 4-methylphenol-2-sulfonic acid.
- Nitration : Reacting the sulfonated intermediate with potassium nitrate in sulfuric acid at 0–30°C, yielding 3-nitro-4-methylphenol-2-sulfonic acid.
- Desulfonation : Hydrolyzing the sulfonic acid group via reflux in dilute hydrochloric acid, producing 4-methyl-3-nitrophenol with a reported yield of 68%.
This method circumvents traditional nitration challenges, leveraging sulfonation to direct nitro group placement while minimizing side products.
Nitration of 4,6-Dichloropyrimidine
The pyrimidine core is functionalized through nitration at position 5:
- Substrate Preparation : 4,6-Dichloropyrimidine is suspended in concentrated sulfuric acid.
- Nitration : Potassium nitrate is added incrementally at 0°C, followed by heating to 60–90°C for 2 hours. The reaction is monitored via HPLC, achieving 4,6-dichloro-5-nitropyrimidine in 85% yield.
- Isolation : The product is precipitated by neutralizing the reaction mixture with aqueous ammonia (pH 8–8.5), filtered, and recrystallized from ethanol.
This protocol eliminates hazardous fuming nitric acid, enhancing safety and scalability.
Nucleophilic Aromatic Substitution
The final step couples 4-methyl-3-nitrophenol with 4,6-dichloro-5-nitropyrimidine:
- Reaction Conditions : A mixture of 4,6-dichloro-5-nitropyrimidine (1 equiv), 4-methyl-3-nitrophenol (2.2 equiv), and potassium carbonate (3 equiv) in anhydrous DMF is refluxed at 120°C for 24 hours.
- Workup : The crude product is filtered, washed with water, and purified via sequential recrystallization from ethanol, yielding this compound as pale-yellow crystals (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 178–180°C |
| Yield | 72% |
| Purity (HPLC) | >98% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- Pyrimidine protons: δ 9.14 (s, 1H, H-2).
- Phenoxy aromatic protons: δ 7.55–6.67 (m, 8H).
- Methyl groups: δ 2.45 (s, 6H).
13C NMR (100 MHz, DMSO-d6) :
Elemental Analysis
Experimental results align closely with theoretical values:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.94 | 52.78 |
| H | 3.33 | 3.29 |
| N | 15.38 | 15.21 |
Optimization and Challenges
Nitration Regioselectivity
The use of potassium nitrate in sulfuric acid minimizes over-nitration, a common issue with traditional nitrating agents. Temperature control (0–30°C during reagent addition) is critical to suppress by-product formation.
Substitution Efficiency
Excess 4-methyl-3-nitrophenol (2.2 equiv) ensures complete displacement of chloride substituents. Polar aprotic solvents like DMF enhance nucleophilicity, while potassium carbonate facilitates deprotonation of the phenolic hydroxyl.
Purification
Recrystallization from ethanol removes unreacted starting materials and oligomeric by-products, as evidenced by uniform melting points and HPLC purity >98%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro groups.
Reduction: Reduction reactions could convert nitro groups to amines.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro groups may be converted to nitroso or other oxidized forms.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
Reagent in Organic Synthesis :
The compound serves as a valuable reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nitration and etherification. The presence of nitro groups enhances its reactivity, making it suitable for synthesizing other complex organic molecules.
Synthetic Routes :
The synthesis typically involves multi-step organic reactions:
- Nitration : Introduction of nitro groups to the aromatic rings.
- Etherification : Formation of ether bonds between the pyrimidine core and the nitrophenoxy groups.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.
Biological Applications
Pharmacological Properties :
Research indicates that 4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine may exhibit significant pharmacological properties. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
A study highlighted that certain derivatives of pyrimidine compounds significantly reduced COX-2 enzyme expression and nitric oxide (NO) production in inflammatory models. The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance anti-inflammatory activity .
Anticancer Efficacy
The anticancer potential of this compound has been documented through various studies:
- A related compound demonstrated an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, suggesting that nitro-substituted pyrimidines can effectively target cancer cells.
- Another study showed that a similar structural compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
Nitro-containing pyrimidines have shown efficacy against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibiting key bacterial enzymes or disrupting essential cellular processes.
Case Study 1: Anti-inflammatory Effects
In a comparative analysis of various pyrimidine derivatives, it was found that specific compounds significantly inhibited COX-2 activity in vitro. The most potent derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Study 2: Anticancer Efficacy
A series of synthesized pyrimidine derivatives were tested against multiple cancer cell lines. Notably, one compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells, indicating its potential as a targeted therapy.
Research Findings Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Acts as a reagent or intermediate in chemical reactions | Enhances reactivity due to nitro groups |
| Anti-inflammatory | Reduces COX-2 enzyme expression | Significant reduction in NO production |
| Anticancer | Exhibits cytotoxicity towards cancer cell lines | IC50 values indicate effectiveness against specific cancers |
| Antimicrobial | Effective against Mycobacterium tuberculosis and other bacteria | Inhibits key bacterial enzymes |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Effects and Structural Analogs
2.1.1. Phenoxy-Substituted Nitropyrimidines
- 4,6-Bis[4-(tert-butyl)phenoxy]-5-nitropyrimidine (CAS 329704-93-0) Molecular Formula: C24H27N3O4 Molar Mass: 421.49 g/mol Density: 1.163 g/cm³ (predicted) Key Features: Bulky tert-butyl groups enhance hydrophobicity and thermal stability but may reduce solubility in polar solvents. The steric hindrance from tert-butyl groups could improve resistance to decomposition under thermal stress .
Comparison with Target Compound: The target compound replaces tert-butyl with 4-methyl-3-nitrophenoxy groups. However, the smaller methyl groups may reduce steric hindrance compared to tert-butyl, possibly lowering thermal stability but increasing reactivity in nucleophilic substitution reactions .
Triazole-Substituted Nitropyrimidines
- DANTNP (4,6-Bis(3-amino-5-nitro-1H-1,2,4-triazol-1-yl)-5-nitropyrimidine) Molecular Formula: C8H6N12O5 Molar Mass: 398.22 g/mol Key Features: Nitrogen-rich triazole rings contribute to high nitrogen content (42.2%), enhancing energy density. Amino groups may stabilize the molecule via hydrogen bonding, while nitro groups optimize oxygen balance. Used in explosives and gas generators . Synthesis: Achieved via nucleophilic substitution of 5-amino-3-nitro-1,2,4-triazole (ANTA) with 4,6-dichloro-5-nitropyrimidine (DCNP) in ethanol, yielding 68–84% with crown ether catalysts .
Comparison with Target Compound: DANTNP’s triazole substituents provide higher nitrogen content than the target compound’s phenoxy groups, favoring detonation velocity. However, the target compound’s aromatic phenoxy rings may offer better thermal stability and lower sensitivity due to resonance stabilization. The synthesis of the target compound would likely require similar nucleophilic substitution conditions but with 4-methyl-3-nitrophenol as the nucleophile .
Physicochemical and Energetic Properties
*Estimated based on molecular formula.
†Calculated using oxygen balance formula.
‡Inferred from substituent effects.
Key Findings :
- Nitrogen and Oxygen Balance: DANTNP’s superior nitrogen content (~42%) and oxygen balance (-32.1%) make it more suitable for high-performance explosives than phenoxy-substituted analogs. The target compound’s lower nitrogen content (~20.5%) but improved oxygen balance (-45%) may offer a balance between energy output and stability .
- Thermal Stability: tert-butyl phenoxy derivatives (e.g., ) exhibit higher thermal stability due to steric hindrance, whereas triazole-based compounds (e.g., DANTNP) prioritize energy density over stability .
Biological Activity
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with nitrophenoxy groups, which are known to influence its biological activity. The presence of nitro groups enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The nitro groups may facilitate electron transfer processes that are crucial for its pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Studies have shown that such compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in macrophage cell lines. For instance, a related compound demonstrated an IC50 value of 6.24 μM for NO release in RAW 264.7 cells, indicating potent anti-inflammatory activity .
2. Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely documented. For example, compounds with similar structural motifs have been evaluated against various cancer cell lines, showing promising results. One study reported that a related compound exhibited an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, suggesting that the nitro-substituted pyrimidines could be effective in targeting cancer cells .
3. Antimicrobial Activity
The antimicrobial properties of nitro-containing pyrimidines have also been explored. Some derivatives have shown efficacy against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key bacterial enzymes or disruption of cellular processes essential for bacterial survival .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrimidine derivatives, it was found that certain compounds significantly reduced COX-2 enzyme expression and NO production in inflammatory models. The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhanced activity against inflammation .
Case Study 2: Anticancer Efficacy
A series of synthesized pyrimidine derivatives were tested for anticancer activity against multiple cell lines. One notable finding was that a compound with a similar structure to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine?
The synthesis typically involves sequential nitration and nucleophilic substitution reactions. For example, a pyrimidine core (e.g., 4,6-dichloro-5-nitropyrimidine) can undergo nitration followed by substitution with 4-methyl-3-nitrophenol derivatives. Reaction conditions such as the use of phosphoryl chloride (POCl₃) as a chlorinating agent and 2,6-lutidine as a base are critical for controlling regioselectivity and yield . Purification via recrystallization or column chromatography is recommended to isolate the product.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For instance, methyl groups in the 4-methyl-3-nitrophenoxy substituents appear as singlets near δ 2.5 ppm, while nitro groups deshield adjacent protons .
- IR Spectroscopy : Peaks near 1530 cm⁻¹ and 1350 cm⁻¹ confirm nitro (NO₂) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant in similar nitropyrimidines) .
- Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., NOₓ gases) .
- Thermal Stability : Avoid heating above 150°C without thermal analysis (DSC/TGA), as nitro groups may decompose exothermically .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is effective. Challenges include obtaining high-quality crystals due to molecular flexibility or twinning. Hydrogen-bonding networks between nitro and aromatic groups can be analyzed to understand packing efficiency, which is relevant for explosive density calculations .
Q. What are the thermal decomposition pathways, and how can they be analyzed?
- Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks corresponding to decomposition. For similar nitropyrimidines, decomposition initiates at ~200°C .
- Thermogravimetric Analysis (TGA) : Quantifies mass loss associated with NOₓ and CO₂ release .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition byproducts.
Q. How can computational methods predict explosive performance?
Density Functional Theory (DFT) calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Inputs include crystal density (from XRD) and heat of formation. Comparative studies with analogs like DANTNP (detonation velocity ~8,500 m/s) highlight the role of nitro group density .
Q. What methodologies assess sensitivity to impact and friction?
- Impact Sensitivity : Use a BAM fallhammer apparatus; values <10 J indicate high sensitivity (similar to RDX) .
- Friction Sensitivity : Employ a Julius Peters friction tester; thresholds <80 N suggest precautions against accidental initiation.
Q. How do substituents influence stability and reactivity?
- Nitro Groups : Increase density and oxygen balance but reduce thermal stability due to electron-withdrawing effects.
- Methyl Groups : Steric hindrance from 4-methyl substituents may slow hydrolysis but could increase sensitivity by altering crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
